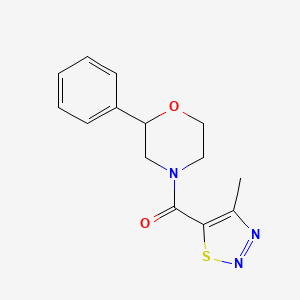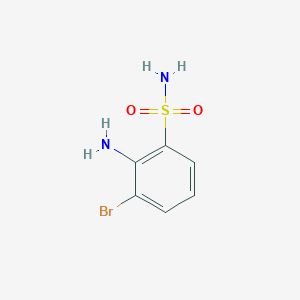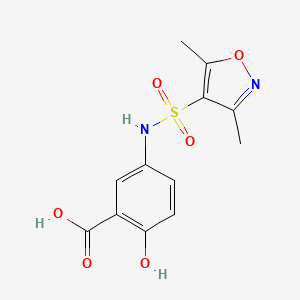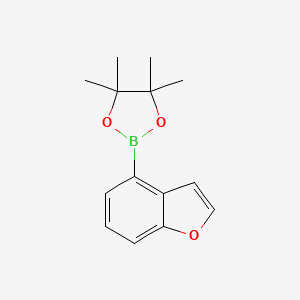
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide” appears to contain several functional groups, including a piperidine ring, a carbonyl group, a benzyl group, a trifluoromethyl group, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the benzyl group via a carbonyl linkage. The benzenesulfonamide group would be attached to the benzyl group, and the trifluoromethyl group would be attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups in this compound could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Glycosylation Enhancers
The compound N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is related to a class of chemicals that can significantly enhance the synthesis of glycosides. Research indicates that 1-benzenesulfinyl piperidine, when used in conjunction with trifluoromethanesulfonic anhydride, forms a potent thiophile for activating thioglycosides. This method facilitates the low-temperature conversion of thioglycosides to glycosyl triflates, which are then rapidly transformed into glycosides with good yield and selectivity (Crich & Smith, 2001).
Carbonic Anhydrase Inhibitors
Another significant area of research application for sulfonamide-based compounds, similar to this compound, is their role as carbonic anhydrase inhibitors. Studies have shown that benzenesulfonamides incorporating various moieties, such as aroylhydrazone and piperidinyl, exhibit potent inhibition of human carbonic anhydrase isozymes, including those associated with tumor cells. These inhibitors display low nanomolar activity and could be relevant for the development of anticancer agents (Alafeefy et al., 2015).
Cholinesterase Inhibitors
Further studies highlight the potential of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives as cholinesterase inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurodegenerative diseases. This suggests their potential application in treating conditions such as Alzheimer's disease (Khalid, 2012).
Phospholipase A2 Inhibitors
Sulfonamides bearing the piperidine nucleus have also been explored for their inhibitory effects on membrane-bound phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Compounds with specific structural features have demonstrated potent inhibitory activity, suggesting their utility in developing anti-inflammatory agents (Oinuma et al., 1991).
Antioxidant and Enzyme Inhibition
Further research into sulfonamides incorporating triazine moieties has revealed their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings indicate potential applications in managing oxidative stress and diseases associated with enzyme dysregulation (Lolak et al., 2020).
Propiedades
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIJCVCGFIQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)






![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)


![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

